molecular formula C16H16ClN5 B1664821 2,4,6-Quinazolinetriamine, N6-((4-chlorophenyl)methyl)-N6-methyl- CAS No. 83654-06-2

2,4,6-Quinazolinetriamine, N6-((4-chlorophenyl)methyl)-N6-methyl-

Cat. No. B1664821
CAS RN: 83654-06-2
M. Wt: 313.78 g/mol
InChI Key: QXVKRAVQCPKJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-2159 is a bio-active chemical.

Scientific Research Applications

Antitubercular Activity

  • Compounds related to N6-((4-chlorophenyl)methyl)-N6-methyl-2,4,6-Quinazolinetriamine have been synthesized and shown moderate to promising antitubercular activity (Pattan et al., 2006).

Antitumor Effects

  • A derivative of this compound has exhibited potent antitumor effects in vivo subsequent to oral administration in mice (Venet et al., 2003).
  • Another study synthesized derivatives that showed significant antitumor and anti-monoamine oxidase properties (Markosyan et al., 2010).

Antimicrobial and Anti-Inflammatory Activity

  • Some novel quinazoline derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, showing promising results (Dash et al., 2017).

Molecular Structure and Reactivity

  • Studies have been conducted on the molecular structure and reactivity of similar compounds, providing insights into their chemical behavior and potential biological activity (Kornicka et al., 2004).

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of derivatives of this compound, exploring their potential biological and medicinal applications (Yan et al., 2013).

properties

CAS RN

83654-06-2

Product Name

2,4,6-Quinazolinetriamine, N6-((4-chlorophenyl)methyl)-N6-methyl-

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

6-N-[(4-chlorophenyl)methyl]-6-N-methylquinazoline-2,4,6-triamine

InChI

InChI=1S/C16H16ClN5/c1-22(9-10-2-4-11(17)5-3-10)12-6-7-14-13(8-12)15(18)21-16(19)20-14/h2-8H,9H2,1H3,(H4,18,19,20,21)

InChI Key

QXVKRAVQCPKJDG-UHFFFAOYSA-N

SMILES

CN(CC1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)N=C(N=C3N)N

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)N=C(N=C3N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,4-diamino-6-(4-chlorobenzyl)-N-(methylamino)quinazoline
AM 2159
AM 2160
AM-2159

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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